molecular formula C14H14N2O2 B6386863 2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid CAS No. 1261973-13-0

2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386863
CAS No.: 1261973-13-0
M. Wt: 242.27 g/mol
InChI Key: BNEDJZZDGRWWRM-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid is an aromatic heterocyclic compound with a pyridine ring substituted with an amino group, a carboxylic acid group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then coupled with 2-bromo-5-aminopyridine using a palladium catalyst under Suzuki-Miyaura coupling conditions to form 2-Amino-5-(2,5-dimethylphenyl)pyridine.

    Carboxylation: The resulting compound undergoes carboxylation to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar structure but lacks the dimethylphenyl and carboxylic acid groups.

    2-Amino-5-bromopyridine: Similar structure but has a bromine atom instead of the dimethylphenyl group.

Properties

IUPAC Name

2-amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEDJZZDGRWWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687053
Record name 2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-13-0
Record name 2-Amino-5-(2,5-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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